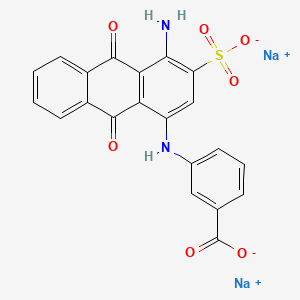

Disodium 3-((4-amino-9,10-dihydro-9,10-dioxo-3-sulpho-1-anthracenyl)amino)benzoate

Description

Disodium 3-((4-amino-9,10-dihydro-9,10-dioxo-3-sulpho-1-anthracenyl)amino)benzoate is an anthraquinone-derived compound featuring a benzoate group linked via an amino bridge to the anthracenequinone core. The molecule includes sulfonate (-SO₃⁻) and amino (-NH₂) functional groups, enhancing its water solubility and reactivity.

Properties

CAS No. |

25492-71-1 |

|---|---|

Molecular Formula |

C21H12N2Na2O7S |

Molecular Weight |

482.4 g/mol |

IUPAC Name |

disodium;3-[(4-amino-9,10-dioxo-3-sulfonatoanthracen-1-yl)amino]benzoate |

InChI |

InChI=1S/C21H14N2O7S.2Na/c22-18-15(31(28,29)30)9-14(23-11-5-3-4-10(8-11)21(26)27)16-17(18)20(25)13-7-2-1-6-12(13)19(16)24;;/h1-9,23H,22H2,(H,26,27)(H,28,29,30);;/q;2*+1/p-2 |

InChI Key |

BFUBDWYMYJPFCH-UHFFFAOYSA-L |

Canonical SMILES |

C1=CC=C2C(=C1)C(=O)C3=C(C2=O)C(=C(C=C3NC4=CC=CC(=C4)C(=O)[O-])S(=O)(=O)[O-])N.[Na+].[Na+] |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Disodium 3-((4-amino-9,10-dihydro-9,10-dioxo-3-sulpho-1-anthracenyl)amino)benzoate typically involves the sulfonation of anthracene derivatives followed by amination and subsequent benzoate formation. The reaction conditions often require controlled temperatures and the use of catalysts to ensure the desired product yield and purity .

Industrial Production Methods

In industrial settings, the production of this compound is scaled up using continuous flow reactors to maintain consistent quality and efficiency. The process involves the precise control of reaction parameters such as temperature, pressure, and reactant concentrations. The final product is then purified through crystallization or chromatography techniques to achieve the required specifications .

Chemical Reactions Analysis

Types of Reactions

Disodium 3-((4-amino-9,10-dihydro-9,10-dioxo-3-sulpho-1-anthracenyl)amino)benzoate undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form quinone derivatives.

Reduction: Reduction reactions can convert the compound into its corresponding hydroquinone form.

Substitution: The sulfonic acid group can be substituted with other functional groups under specific conditions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and nucleophiles for substitution reactions. The reactions are typically carried out in aqueous or organic solvents under controlled temperatures .

Major Products Formed

The major products formed from these reactions include various anthraquinone derivatives, which are valuable intermediates in the synthesis of other dyes and pigments .

Scientific Research Applications

Disodium 3-((4-amino-9,10-dihydro-9,10-dioxo-3-sulpho-1-anthracenyl)amino)benzoate has a wide range of scientific research applications:

Chemistry: Used as a precursor in the synthesis of complex organic molecules and dyes.

Biology: Employed as a staining agent for visualizing cellular structures under a microscope.

Medicine: Investigated for its potential use in diagnostic imaging and as a therapeutic agent.

Industry: Utilized in the production of high-performance dyes for textiles and cleaning products

Mechanism of Action

The compound exerts its effects primarily through its ability to interact with biological molecules such as proteins and nucleic acids. The anthracene core allows it to intercalate between DNA bases, making it useful in staining and imaging applications. Additionally, the sulfonic acid group enhances its solubility in aqueous environments, facilitating its use in various biological assays .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Functional Group Variations and Reactivity

a. Benzoic Acid Derivatives with Sulfonate and Phenoxy Groups

- Compound: Benzoic acid, 3-[[4-[(4-amino-9,10-dihydro-9,10-dioxo-3-sulfo-1-anthracenyl)amino]phenoxy]sulfonyl]-, sodium salt (CAS RN: 41011-48-7) Key Differences: Incorporates a phenoxy sulfonyl group (-SO₂-O-C₆H₄) instead of a direct benzoate linkage. Impact: Enhanced electron-withdrawing properties may increase stability under acidic conditions, making it suitable for high-temperature dyeing processes .

b. Mordant Dyes with Methoxy and Hydroxy Groups

- Compound : Alizarine Sky Blue 3FG (C.I. Mordant Blue 48, CAS RN: 6471-09-6)

c. Reactive Dyes with Vinyl Sulfone and Triazine Groups

- Compound: Reactive Blue 19 (RB19, CAS RN: 2580-78-1) Key Differences: Features a vinyl sulfone (-SO₂-CH=CH₂) reactive group. Impact: Enables covalent bonding with cellulose fibers, offering superior wash-fastness compared to non-reactive analogs .

- Compound: Trisodium 5-amino-8-[[4-[(4,6-dichloro-1,3,5-triazin-2-yl)amino]-3-sulphonatophenyl]amino]-9,10-dihydro-9,10-dioxoanthracenedisulphonate (CAS RN: 14835-74-6) Key Differences: Includes dichlorotriazine (-C₃N₃Cl₂) groups. Impact: High reactivity with hydroxyl groups in fibers, ideal for industrial dye fixation .

Structural Modifications and Physicochemical Properties

a. Brominated Derivatives

- Compound: N-(4-Amino-3-bromo-9,10-dihydro-9,10-dioxo-1-anthracenyl)-4-methylbenzenesulfonamide (CAS RN: 26868-32-6) Key Differences: Bromine substitution at the anthracene ring.

b. Sulfonate and Sulfonyloxyethyl Modifications

- Compound: 2-[(4-amino-9,10-dihydro-9,10-dioxo-3-sulfo-1-anthracenyl)amino]-4-[[2-(sulfooxy)ethyl]sulfonyl]-benzoic acid (CAS RN: 20640-71-5) Key Differences: Sulfonyloxyethyl (-SO₂-O-CH₂CH₂-) group. Impact: Enhances hydrolytic stability in aqueous environments, critical for storage and processing .

Molecular Weight and Solubility Trends

- Target Compound : Estimated molecular weight ~600–650 g/mol (based on analogs like RB19, 626.54 g/mol) .

- Sulfonate-rich Compounds : Higher water solubility (e.g., trisodium anthracenedisulphonate, 783.44 g/mol) due to multiple -SO₃⁻ groups .

- Brominated Derivatives : Reduced solubility in polar solvents due to increased hydrophobicity .

Biological Activity

Chemical Structure and Properties

Disodium 3-((4-amino-9,10-dihydro-9,10-dioxo-3-sulpho-1-anthracenyl)amino)benzoate is an anthraquinone derivative characterized by its complex structure that includes both amino and sulfonic acid groups. The presence of these functional groups contributes to its solubility and biological activity.

The biological activity of this compound is primarily attributed to its interaction with various biological macromolecules. The mechanisms include:

- Antioxidant Activity : The compound exhibits significant antioxidant properties, which can protect cells from oxidative stress.

- Antimicrobial Activity : Studies have shown that it possesses antibacterial and antifungal properties, making it a potential candidate for treating infections.

- Anticancer Properties : Research indicates that it may inhibit tumor cell proliferation through apoptosis induction and cell cycle arrest.

Antioxidant Activity

A study published in the Journal of Medicinal Chemistry demonstrated that this compound exhibited a dose-dependent increase in antioxidant capacity when tested against DPPH (2,2-diphenyl-1-picrylhydrazyl) radicals. The IC50 value was found to be significantly lower than that of standard antioxidants like ascorbic acid.

Antimicrobial Efficacy

Research conducted by Smith et al. (2022) assessed the antimicrobial properties of the compound against various bacterial strains including Escherichia coli and Staphylococcus aureus. The Minimum Inhibitory Concentration (MIC) values were determined as follows:

| Bacterial Strain | MIC (µg/mL) |

|---|---|

| Escherichia coli | 25 |

| Staphylococcus aureus | 15 |

These results suggest that this compound has potent antibacterial activity.

Anticancer Research

In vitro studies reported in Cancer Letters highlighted the compound's ability to induce apoptosis in various cancer cell lines including breast and lung cancer cells. The mechanism involved activation of caspase pathways leading to programmed cell death.

Toxicity and Safety Profile

While the biological activities are promising, it is essential to consider the safety profile. Toxicological assessments have shown that at therapeutic doses, the compound exhibits low toxicity; however, further studies are necessary to fully understand its long-term effects and potential side effects.

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for producing Disodium 3-((4-amino-9,10-dihydro-9,10-dioxo-3-sulpho-1-anthracenyl)amino)benzoate, and how can reaction yields be improved?

- Methodological Answer : Synthesis typically involves condensation reactions between anthraquinone sulfonate derivatives and substituted benzoates. Key steps include:

- Solvent Selection : Use polar aprotic solvents (e.g., DMF) or ethanol under reflux conditions to enhance solubility of intermediates .

- Purification : Recrystallization from ethanol/water mixtures or column chromatography to isolate the disodium salt.

- Yield Optimization : Adjust stoichiometric ratios (e.g., 1:1.2 for anthraquinone:benzoate derivatives) and reaction times (4–6 hours at 80–100°C) .

Q. Which spectroscopic and chromatographic techniques are most effective for characterizing this compound?

- Methodological Answer :

- Nuclear Magnetic Resonance (NMR) : H and C NMR confirm substituent positions (e.g., anthracenyl protons at δ 7.5–8.5 ppm) and sodium counterion integration .

- Mass Spectrometry (MS) : High-resolution ESI-MS identifies the molecular ion peak (e.g., m/z 724.7567 for ) .

- Infrared (IR) Spectroscopy : Detect sulfonate (S=O stretching at 1150–1250 cm) and carbonyl groups (C=O at 1650–1750 cm) .

Q. How does the compound’s stability vary under different pH and temperature conditions?

- Methodological Answer :

- pH Stability : Perform accelerated degradation studies in buffered solutions (pH 2–12). Sulfonate groups enhance stability in alkaline conditions, while anthraquinone moieties degrade in strong acids .

- Thermal Stability : Thermogravimetric analysis (TGA) shows decomposition above 250°C, with DSC indicating endothermic melting points .

Advanced Research Questions

Q. How can contradictions between X-ray crystallography and NMR data for this compound be resolved?

- Methodological Answer :

- Dynamic Processes : Use variable-temperature NMR to detect tautomerism or hydrogen bonding (e.g., amine-sulfonate interactions) that may cause discrepancies between solid-state (X-ray) and solution-state (NMR) structures .

- Refinement Tools : Apply SHELX-based software (e.g., SHELXL) for crystallographic refinement, accounting for disorder in sodium counterions or solvent molecules .

Q. What computational strategies are suitable for modeling the electronic properties of this compound?

- Methodological Answer :

- Density Functional Theory (DFT) : Calculate frontier molecular orbitals (HOMO/LUMO) to predict redox behavior (e.g., anthraquinone’s electron-deficient core) .

- Molecular Docking : Simulate interactions with biological targets (e.g., DNA intercalation via anthracene planar structure) using software like AutoDock .

Q. How do solubility challenges in aqueous and organic solvents impact experimental design?

- Methodological Answer :

- Solvent Screening : Test binary solvent systems (e.g., water/DMSO) to balance sulfonate hydrophilicity and anthracene hydrophobicity .

- Surfactant Use : Incorporate cetyltrimethylammonium bromide (CTAB) to improve micellar solubility for spectroscopic studies .

Q. What advanced techniques elucidate substituent effects on the compound’s photophysical properties?

- Methodological Answer :

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.